Glutathione reduced monoethyl ester

Neuroscience Parkinson's disease Oxidative stress

For protocols requiring intracellular thiol elevation, unmodified GSH is scientifically invalid—it cannot cross cell membranes. Glutathione reduced monoethyl ester (GSH-MEE) is the essential, cell-permeable prodrug that releases active GSH via esterases. It uniquely achieves mitochondrial-specific GSH elevation (1.9–2.4x in brain) and is the only GSH ester with anti-melanogenic efficacy without cytotoxicity. Ensure experimental success; choose GSH-MEE over simple GSH.

Molecular Formula C24H42N6O12S2
Molecular Weight 670.8 g/mol
Cat. No. B12853527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutathione reduced monoethyl ester
Molecular FormulaC24H42N6O12S2
Molecular Weight670.8 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N.CCOC(=O)C(CCC(=O)NC(CS)C(=O)NCC(=O)O)N
InChIInChI=1S/2C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20;1-2-21-12(20)7(13)3-4-9(16)15-8(6-22)11(19)14-5-10(17)18/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20);7-8,22H,2-6,13H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t2*7-,8-/m00/s1
InChIKeyCJFYMDYABQKWRJ-PSFXMQAVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glutathione Reduced Monoethyl Ester (GSH-MEE): A Cell-Permeable GSH Prodrug for Research Requiring Intracellular Thiol Elevation


Glutathione reduced monoethyl ester (GSH-MEE; CAS 118421-50-4) is a membrane-permeable monoester derivative of reduced glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine [1]. Unlike native GSH, which cannot effectively cross cellular membranes due to its hydrophilic and charged nature, GSH-MEE is designed as a prodrug that readily penetrates cells and undergoes rapid hydrolysis by intracellular esterases to release free GSH directly into the cytosol . This compound represents a critical pharmacological and research tool for experimental paradigms requiring the controlled elevation of intracellular GSH pools without reliance on the rate-limiting de novo synthesis pathway via γ-glutamylcysteine synthetase [2].

Why Unmodified GSH Cannot Substitute for Glutathione Reduced Monoethyl Ester in Intracellular Redox Modulation Studies


Procurement of unmodified reduced glutathione (GSH) as a substitute for glutathione reduced monoethyl ester (GSH-MEE) is scientifically invalid for applications requiring intracellular thiol elevation. Native GSH is a tripeptide with a negatively charged carboxyl group and high hydrophilicity; it lacks a specific active transport mechanism on the plasma membrane and therefore cannot traverse cellular membranes to reach the cytosol at physiologically or pharmacologically meaningful rates [1]. Consequently, exogenous GSH added to culture medium or administered systemically does not elevate intracellular GSH concentrations—a limitation explicitly documented across multiple cell types and in vivo models [2]. GSH-MEE overcomes this fundamental barrier via esterification of the glycine carboxyl group, which masks the negative charge, confers membrane permeability, and enables intracellular delivery followed by esterase-mediated hydrolysis to release active GSH [3]. Selecting unmodified GSH for protocols requiring intracellular GSH augmentation would yield false-negative results, experimental failure, and wasted research resources.

Quantitative Evidence: GSH-MEE Differentiation Versus Native GSH and Related Thiol Derivatives


Intracellular GSH Elevation: GSH-MEE vs. Native GSH in Neuronal Culture Models

In rat mesencephalic neuronal cultures, glutathione monoethyl ester (GEE/GSH-MEE) produced a dose-dependent elevation of intracellular GSH levels across a concentration range of 1–10 mM following 24-hour exposure, whereas native GSH at identical concentrations failed to produce any detectable increase in intracellular GSH [1]. This represents a qualitative functional difference rather than merely a quantitative potency difference: GSH is completely ineffective for intracellular delivery in this model system.

Neuroscience Parkinson's disease Oxidative stress

Plasma Pharmacokinetics: GSH-MEE Functions as a Slow-Release GSH Prodrug Compared to Native GSH

In a direct pharmacokinetic comparison in rats, intravenous administration of 5 mmol/kg GSH-MEE resulted in a plasma GSH concentration increase from 0.009 ± 0.002 mM to 2.5 ± 0.3 mM within 15 minutes, demonstrating rapid esterase-mediated conversion in circulation [1]. Critically, while the area under the plasma concentration-time curve (AUC) of GSH was identical after administration of either GSH-MEE or native GSH, the mean residence time (MRT) of GSH in plasma was significantly prolonged after GSH-MEE administration [1]. At 2 hours post-intraduodenal administration of 5 mmol/kg, hepatic and plasma GSH and cysteine concentrations were significantly higher following GSH-MEE compared to native GSH [2].

Pharmacokinetics Prodrug delivery In vivo studies

Safety Profile Differentiation: GSH-MEE vs. GSH-DEE and GSH-MIPE in Melanocyte Models

In a comparative cytotoxicity assessment using Melan-A cells, both GSH and GSH-MEE demonstrated no significant effect on cellular viability at tested concentrations, whereas the diethyl ester (GSH-DEE) and monoisopropyl ester (GSH-MIPE) derivatives exhibited statistically significant cytotoxicity [1]. Notably, GSH-MEE was the only derivative among GSH-MEE, GSH-DEE, and GSH-MIPE that both lacked cytotoxicity and significantly reduced melanin production and intracellular tyrosinase activity, whereas native GSH had no anti-melanogenic effect whatsoever [1].

Dermatology Melanogenesis Cytotoxicity

Mitochondrial GSH Pool Modulation: GSH Ethyl Ester Efficacy in Brain Ischemia Models

In a rat focal cerebral ischemia model (middle cerebral artery occlusion), bilateral intracerebral injection of glutathione ethyl ester immediately prior to ischemia induction resulted in a substantial increase in mitochondrial GSH content in the striatum of both non-ischemic and ischemic hemispheres [1]. Quantitatively, mitochondrial GSH levels reached 190% of saline-treated control values in the non-ischemic hemisphere and 240% of controls in the ischemic hemisphere at 2 hours post-occlusion [1]. Total tissue GSH was not affected by ester treatment at this time point, indicating selective enhancement of the mitochondrial GSH pool [1].

Mitochondrial biology Cerebral ischemia Neuroprotection

Hepatic GSH Depletion Protection: GSH-MEE vs. N-Acetylcysteine (NAC) in APAP-Induced Liver Injury

In a mouse model of acetaminophen (APAP)-induced liver injury, multiple thiol compounds were evaluated for their capacity to prevent APAP-induced hepatic GSH depletion [1]. Glutathione monoethyl ester (GSH-MEE) was the only compound among those tested that completely prevented APAP-induced early hepatic GSH depletion [1]. In contrast, N-acetylcysteine (NAC)—the clinical standard-of-care antidote for APAP overdose—provided only partial restoration of hepatic GSH levels, while cysteine also produced significant but incomplete restoration [1].

Hepatology Acetaminophen toxicity Thiol compounds

Cardiac Ischemia-Reperfusion: GSH-MEE Effects on Myocardial GSH and ATP

In an anesthetized pig model subjected to 90 minutes of coronary occlusion followed by 30 minutes of reperfusion, intracoronary infusion of glutathione monoethyl ester (1 mg/mL at 0.5 mL/min) decreased the ischemia-induced depletion of tissue GSH and improved the GSH/GSSG ratio, particularly in non-ischemic tissue [1]. Additionally, GSH-MEE treatment decreased mitochondrial dysfunction at the level of pyruvate utilization and partially prevented the fall in ATP in reperfused tissue [1].

Cardiology Ischemia-reperfusion injury Mitochondrial function

Validated Research Applications for Glutathione Reduced Monoethyl Ester Based on Quantitative Evidence


In Vitro Oxidative Stress and Neuroprotection Studies Requiring Intracellular GSH Elevation

GSH-MEE is the appropriate selection for neuronal culture models where intracellular GSH must be experimentally elevated, as native GSH is completely ineffective for this purpose [1]. At concentrations of 1–10 mM over 24-hour exposure, GSH-MEE produces dose-dependent increases in intracellular GSH and protects neurons against oxidative stress induced by H₂O₂ and metabolic stress induced by mitochondrial complex inhibitors MPP⁺ and malonate [1].

In Vivo Pharmacokinetic Studies Requiring Sustained Systemic GSH Exposure

For in vivo experimental protocols requiring prolonged GSH bioavailability, GSH-MEE functions as a slow-release prodrug form of GSH with significantly extended plasma mean residence time compared to native GSH, while delivering equivalent total GSH exposure (identical AUC) [2]. This pharmacokinetic profile is particularly relevant for studies where sustained thiol delivery is required without repeated dosing.

Mitochondrial Redox Biology and Ischemia-Reperfusion Research

GSH ethyl ester selectively and substantially elevates mitochondrial GSH pools without altering total tissue GSH levels, achieving 1.9-fold to 2.4-fold increases over control values in brain tissue following focal ischemia [3]. This property makes it an essential tool for researchers investigating mitochondrial-specific redox mechanisms in ischemia, neurodegeneration, and other conditions characterized by compartment-specific GSH depletion.

Melanogenesis and Dermatological Research Requiring Non-Cytotoxic Thiol Modulation

Among GSH ester derivatives evaluated for anti-melanogenic activity, GSH-MEE is the only compound that combines functional efficacy (significant reduction in melanin production and intracellular tyrosinase activity) with a non-cytotoxic safety profile, whereas GSH-DEE and GSH-MIPE exhibit cytotoxicity and native GSH shows no activity [4]. This unique profile supports its use in dermatological research applications where cell viability must be preserved.

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